1,2-Dibromo-4-(bromomethyl)benzene
Overview
Description
“1,2-Dibromo-4-(bromomethyl)benzene” is a chemical compound with the molecular formula C7H5Br31. It’s a derivative of benzene, where one of the hydrogen atoms in benzene is replaced by a bromomethyl group and two other hydrogen atoms are replaced by bromine atoms1.
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a common method for synthesizing polysubstituted benzenes involves the use of Friedel-Crafts acylation, followed by a Clemmensen Reduction2. However, the specific synthesis pathway for “1,2-Dibromo-4-(bromomethyl)benzene” is not explicitly mentioned in the sources available2.
Molecular Structure Analysis
The molecular structure of “1,2-Dibromo-4-(bromomethyl)benzene” consists of a benzene ring with a bromomethyl group attached to one carbon and bromine atoms attached to two other carbons1. The average mass of this molecule is 328.827 Da and its monoisotopic mass is 325.794128 Da1.
Chemical Reactions Analysis
The chemical reactions involving “1,2-Dibromo-4-(bromomethyl)benzene” are not explicitly mentioned in the sources available. However, benzene derivatives can undergo a variety of reactions, including nucleophilic substitution reactions3.
Physical And Chemical Properties Analysis
“1,2-Dibromo-4-(bromomethyl)benzene” has a density of 2.2±0.1 g/cm3, a boiling point of 323.9±27.0 °C at 760 mmHg, and a flash point of 146.4±18.5 °C1. It has no H bond acceptors or donors, and one freely rotating bond1.
Scientific Research Applications
Crystal Structure and Packing Patterns
1,2-Dibromo-4-(bromomethyl)benzene, along with other bromo and bromomethyl-substituted benzenes and naphthalenes, has been studied for its structural properties. Research reveals that the packing patterns of these compounds are primarily influenced by Br...Br contacts and C-H...Br hydrogen bonds, playing a significant role in their crystal packing. This insight is significant for understanding the molecular interactions and stability of such compounds (Kuś, Jones, Kusz, & Książek, 2023).
Synthesis and Polymer Applications
The compound has been used in the synthesis of complex polymers. For instance, it served as an initiator in atom transfer radical polymerization of styrene, leading to the creation of macromonomers with polystyrene and hexyl side chains. These polymers are notable for their high solubility in common organic solvents at room temperature, opening avenues in polymer chemistry and materials science (Cianga & Yagcı, 2002).
X-Ray Structure Determinations
Detailed X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, including 1,2-Dibromo-4-(bromomethyl)benzene, have provided insights into the molecular interactions within these compounds. The study of these structures helps in understanding the chemical and physical properties of such materials, which can be pivotal for various industrial and research applications (Jones, Kuś, & Dix, 2012).
Safety And Hazards
Future Directions
The future directions for “1,2-Dibromo-4-(bromomethyl)benzene” are not explicitly mentioned in the sources available. However, the synthesis of polysubstituted benzenes is a topic of ongoing research in organic chemistry2.
Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
1,2-dibromo-4-(bromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQATZGGKHAYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495967 | |
Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-(bromomethyl)benzene | |
CAS RN |
64382-93-0 | |
Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64382-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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